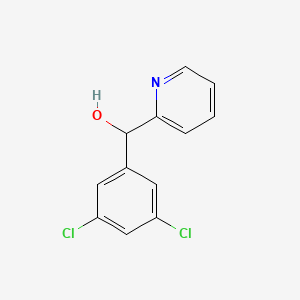

3,5-Dichlorophenyl-(2-pyridyl)methanol

Description

Significance of Pyridyl Methanol (B129727) Architectures in Contemporary Chemistry

Pyridyl methanol architectures are a class of compounds that feature prominently in modern chemistry, largely due to the versatile nature of the pyridine (B92270) ring. nih.govresearchgate.net The pyridine scaffold, an aromatic heterocycle where one carbon atom is replaced by a nitrogen atom, is a key component in over 7,000 existing drug molecules of medicinal importance. nih.govresearchgate.net This prevalence is attributed to several key factors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of water solubility, which are desirable properties for biologically active molecules. nih.gov

Furthermore, pyridyl methanols serve as crucial intermediates and ligands in various chemical transformations. The nitrogen atom on the pyridine ring possesses a lone pair of electrons, enabling it to coordinate with metal ions, which is a foundational principle in the development of catalysts and coordination complexes. pipzine-chem.com In the realm of organic synthesis, the hydroxyl group of the methanol moiety can be readily transformed into other functional groups, providing a convenient handle for molecular elaboration. For instance, the reduction of aldehydes and ketones is a common method to produce primary and secondary alcohols, respectively, highlighting the accessibility of these structures. ncert.nic.in The diverse reactivity of the pyridine ring itself, which can undergo various substitution reactions, further expands the chemical space accessible from pyridyl methanol precursors. nih.gov

Unique Structural Features of 3,5-Dichlorophenyl-(2-pyridyl)methanol and Its Research Implications

The specific structure of this compound confers a unique set of properties that drive its research interest. The molecule is composed of three key components: the 2-substituted pyridine ring, the dichlorinated phenyl ring, and the methanol linker.

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity. nih.gov The nitrogen atom makes the ring prone to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov The attachment of the dichlorophenylmethanol group at the 2-position can sterically and electronically influence subsequent reactions on the pyridine ring.

The 3,5-dichlorophenyl group is another critical feature. The two chlorine atoms are strong electron-withdrawing groups, which can significantly impact the electronic properties of the entire molecule. This halogenation pattern is a common strategy in medicinal chemistry to modulate the lipophilicity and metabolic stability of a compound. The presence and position of these halogens can lead to specific interactions, such as halogen bonding, which can be important for molecular recognition and binding to biological targets.

The methanol group provides a reactive site for further chemical modifications. As a primary alcohol, it can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification or etherification reactions. This versatility makes this compound a valuable starting material for the synthesis of a library of derivatives for screening in various applications. The combination of these structural elements in a single molecule creates a platform for developing new compounds with potential applications in areas such as pharmaceuticals and materials science. pipzine-chem.com

Overview of Research Trajectories for Halogenated Pyridine Derivatives

Research into halogenated pyridine derivatives is a vibrant and evolving field, driven by their importance as building blocks in pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net A significant challenge in this area has been the development of methods for the selective halogenation of the pyridine ring. nih.govresearchgate.net Due to the electron-deficient nature of pyridine, electrophilic aromatic substitution, a common method for halogenating other aromatic compounds, often requires harsh conditions and can lead to a mixture of products. nih.gov

Consequently, a major research trajectory has been the development of novel and regioselective halogenation protocols. These include strategies such as dearomatization-rearomatization sequences and the use of specialized phosphine (B1218219) reagents to achieve halogenation at specific positions under milder conditions. nih.govresearchgate.net These advanced synthetic methods allow for the late-stage functionalization of complex molecules containing a pyridine ring, which is highly valuable in drug discovery programs. nih.govresearchgate.net

Another key research direction is the use of halogenated pyridines in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The carbon-halogen bond serves as a versatile handle for introducing a wide array of functional groups, enabling the rapid diversification of molecular scaffolds. nih.gov Furthermore, the influence of halogen atoms on the photophysical properties of pyridine derivatives is being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The ongoing development of more efficient and selective methods for synthesizing halogenated pyridines continues to expand their utility and drive innovation in multiple scientific disciplines. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichlorophenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7,12,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXLFGPMHLEKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC(=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Development

Chemical Synthesis of 3,5-Dichlorophenyl-(2-pyridyl)methanol

The chemical synthesis of this compound can be achieved through various established organic chemistry reactions. These methodologies primarily focus on the creation of the pivotal carbon-carbon bond between the two aromatic rings and the subsequent formation of the methanol (B129727) functional group.

Preparative Methodologies via Nucleophilic Addition Reactions

Nucleophilic addition reactions represent a direct and widely utilized approach for the synthesis of this compound. This strategy typically involves the reaction of an organometallic derivative of one of the aromatic rings with a carbonyl-containing precursor of the other.

A prominent example is the Grignard reaction, a powerful tool for forming carbon-carbon bonds. cerritos.edu In this context, the synthesis can be envisioned through two main pathways:

Pathway A: The reaction of a Grignard reagent derived from a 2-halopyridine (e.g., 2-bromopyridine) with 3,5-dichlorobenzaldehyde (B167965).

Pathway B: The reaction of a Grignard reagent prepared from a 3,5-dihalo-benzene (e.g., 1-bromo-3,5-dichlorobenzene) with 2-pyridinecarboxaldehyde.

The Grignard reagent, RMgX, is typically formed by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. cerritos.edu The resulting organomagnesium compound then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the intermediate alkoxide to yield the final alcohol product. youtube.com

Similarly, organolithium reagents can be employed. For instance, 2-lithiopyridine, generated by treating 2-bromopyridine (B144113) with a strong base like n-butyllithium at low temperatures (e.g., -78 °C), can react with 3,5-dichlorobenzaldehyde to furnish the desired methanol derivative after an aqueous workup. bldpharm.com

Table 1: Comparison of Nucleophilic Addition Reagents

| Reagent Type | Precursors | Typical Conditions | Advantages | Disadvantages |

| Grignard Reagent | 2-Halopyridine and 3,5-Dichlorobenzaldehyde OR 1-Halo-3,5-dichlorobenzene and 2-Pyridinecarboxaldehyde | Anhydrous ether or THF | Readily prepared, versatile | Sensitive to moisture and protic functional groups |

| Organolithium Reagent | 2-Halopyridine and n-Butyllithium | Low temperature (-78 °C), anhydrous ether or THF | Highly reactive | Requires cryogenic conditions, highly pyrophoric base |

Reductive Synthesis from Carbonyl Precursors

An alternative and equally important synthetic route is the reduction of a carbonyl precursor, specifically 3,5-dichlorophenyl 2-pyridyl ketone. This ketone can be synthesized via Friedel-Crafts acylation or other cross-coupling methodologies. Once obtained, the ketone is reduced to the corresponding secondary alcohol, this compound.

Several reducing agents can be employed for this transformation, with metal hydrides being the most common. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. webassign.netlibretexts.org The reaction is typically carried out in a protic solvent such as methanol or ethanol (B145695) at room temperature. webassign.netlibretexts.org The stoichiometry of the reaction is noteworthy, as one mole of NaBH₄ can, in principle, reduce four moles of the ketone. libretexts.org

For more challenging reductions or when different selectivity is required, other hydride reagents can be utilized. Lithium aluminium hydride (LiAlH₄) is a much more powerful reducing agent but is also less selective and highly reactive towards protic solvents, necessitating the use of anhydrous ethereal solvents like THF or diethyl ether. libretexts.org

Catalytic hydrogenation is another viable reductive method. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. google.com This method is often considered a "greener" alternative to metal hydrides. Catalytic transfer hydrogenation offers another option, where a hydrogen donor like formic acid or isopropanol (B130326) is used in place of H₂ gas, often in the presence of a transition metal catalyst. rsc.orgresearchgate.netdergipark.org.tr

Table 2: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Solvent | Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Reduces aldehydes and ketones |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous Ether, THF | Anhydrous | Reduces most carbonyl functional groups |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | H₂ pressure, Metal catalyst (Pd, Pt, Ni) | Reduces C=C, C≡C, C=O, NO₂ groups |

| Catalytic Transfer Hydrogenation | Isopropanol, Formic Acid | Transition metal catalyst | Generally selective for ketones |

Multi-Step Approaches for Targeted Molecular Construction

For greater control over the molecular architecture and to access a wider range of analogues, multi-step synthetic sequences are often designed. These routes allow for the introduction of various functional groups and can be adapted for large-scale production.

A plausible multi-step synthesis of this compound could commence from readily available starting materials such as 2-chloropyridine (B119429) and 3,5-dichloroaniline (B42879). The synthesis of 3,5-dichloroaniline itself can be achieved from 2,4-dichloroaniline (B164938) through bromination followed by deamination and reduction, or from 1,2,3,5-tetrachlorobenzene. dergipark.org.tr

One potential multi-step pathway could involve a cross-coupling reaction, such as a Suzuki or Negishi coupling, to form the C-C bond between the two aromatic rings, followed by functional group manipulations to install the methanol moiety. For instance, a coupling reaction between a 2-pyridylboronic acid derivative and a 1-bromo-3,5-dichlorobenzene (B43179) derivative could yield 2-(3,5-dichlorophenyl)pyridine. Subsequent oxidation at the benzylic position followed by reduction would lead to the target compound.

Another approach could involve the synthesis of a precursor like 2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol, which indicates the feasibility of forming a bond between the 2-position of a pyridine (B92270) ring and a dichlorinated phenyl ring. nih.gov Further chemical transformations would then be necessary to arrive at the desired methanol structure.

General Principles of Synthetic Optimization and Scalability

The successful transition of a synthetic route from a laboratory scale to industrial production hinges on careful optimization and consideration of scalability. This involves maximizing yield and purity while ensuring the process is safe, cost-effective, and environmentally sustainable.

Influence of Solvent Systems and Reaction Catalysis

The choice of solvent and catalyst plays a pivotal role in the outcome of the synthesis of this compound.

In nucleophilic addition reactions like the Grignard synthesis, ethereal solvents such as diethyl ether and THF are crucial as they solvate the magnesium center, stabilizing the Grignard reagent. nih.gov The choice of solvent can also impact the reactivity and the position of the Schlenk equilibrium. While ethers are standard, the use of co-solvents can sometimes enhance the reaction rate or selectivity. sielc.com However, it is critical to use anhydrous solvents, as Grignard reagents are highly basic and react readily with protic compounds like water, which would quench the reagent and reduce the yield. rushim.ru

In reductive syntheses, the solvent choice depends on the reducing agent. For NaBH₄ reductions, protic solvents like methanol or ethanol are commonly used. webassign.netlibretexts.org For catalytic hydrogenation, a range of solvents including ethanol, ethyl acetate, and acetic acid can be employed, and the choice can influence the reaction rate and selectivity. google.com

Catalysis is fundamental to many of the synthetic steps. In Grignard reactions, a small amount of iodine is often used to activate the magnesium surface. cerritos.edu For reductive processes, the choice of catalyst is critical. In catalytic hydrogenation, palladium, platinum, and nickel catalysts are common, each offering different levels of activity and selectivity. google.com For transfer hydrogenation of aryl ketones, ruthenium and rhodium complexes are often employed as catalysts. rsc.orgresearchgate.netmdpi.com The ligand environment around the metal center can be fine-tuned to optimize the catalytic activity and, in the case of asymmetric synthesis, the enantioselectivity.

Techniques for Impurity Profiling and Product Purification

Achieving high purity of the final product is paramount, especially in pharmaceutical applications. This requires a thorough understanding of potential impurities and the implementation of effective purification techniques.

Impurities in the synthesis of this compound can arise from several sources, including unreacted starting materials, byproducts from side reactions, and reagents or catalysts. unr.edu.arintertek.com In Grignard reactions, a common byproduct is the Wurtz coupling product, formed by the reaction of the Grignard reagent with the starting halide. For example, in the synthesis of a phenyl Grignard reagent, biphenyl (B1667301) can be a significant impurity. cerritos.edu In reductive syntheses, over-reduction or incomplete reduction can lead to impurities.

Impurity profiling is typically carried out using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer (LC-MS). nih.govhelixchrom.comresearchgate.net These methods allow for the separation, identification, and quantification of impurities.

The purification of this compound can be achieved through several methods. Crystallization is a common and effective technique for purifying solid compounds. google.com The choice of solvent is critical for successful crystallization, and it is often determined empirically. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold, allowing for the formation of pure crystals upon cooling.

Chromatography is another powerful purification technique. researchgate.net Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is widely used in laboratory-scale purifications. The choice of eluent (mobile phase) is crucial for achieving good separation of the desired product from impurities. For larger scale or more challenging purifications, techniques like preparative HPLC or counter-current chromatography can be employed. nih.gov After purification, the purity of the final product is typically assessed by HPLC and its structure confirmed by spectroscopic methods such as NMR and mass spectrometry. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

The compound is typically a white to light yellow crystalline powder, with some solubility in polar organic solvents such as methanol and ethanol. This physical characteristic is the first step in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), their integration (relative number of protons), and their coupling patterns (J-coupling), which reveals adjacent protons.

Pyridyl Protons: The four protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.7 ppm). Due to the electronegative nitrogen atom and the substitution pattern, they would exhibit characteristic shifts and coupling patterns. The proton adjacent to the nitrogen (at C6) would likely be the most downfield.

Dichlorophenyl Protons: The three protons on the 3,5-dichlorophenyl ring would also be in the aromatic region. The two protons meta to the methanol-bearing carbon would be equivalent, appearing as a single signal (likely a doublet), while the proton para to it would be a distinct signal (likely a triplet).

Methine and Hydroxyl Protons: The proton on the carbon bearing the hydroxyl group and the two aromatic rings (the methine proton) would appear as a singlet further upfield. The hydroxyl (-OH) proton would also appear as a singlet, though its chemical shift can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

Aromatic Carbons: The spectrum would show distinct signals for the 11 carbon atoms of the two aromatic rings. The carbons bonded to chlorine atoms would be significantly affected, as would the carbons adjacent to the nitrogen in the pyridine ring.

Methine Carbon: The carbon atom of the methanol bridge (the C-OH group) would appear in the aliphatic region, typically in the range of δ 60-80 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation patterns. For this compound (C₁₂H₉Cl₂NO), the expected molecular weight is approximately 254.11 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways would likely involve the loss of the hydroxyl group (-OH), the pyridyl ring, or the dichlorophenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be a clear indicator of the hydroxyl (-OH) group.

C-H Stretches: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretch of the methine group would be slightly lower, around 2850-3000 cm⁻¹.

C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region would correspond to the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine and benzene (B151609) rings.

C-Cl Stretch: The presence of carbon-chlorine bonds would be indicated by strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

C-O Stretch: A distinct peak for the carbon-oxygen single bond of the alcohol would be expected around 1000-1200 cm⁻¹.

X-ray Crystallography

For a crystalline solid, single-crystal X-ray diffraction provides the ultimate structural confirmation. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive data on bond lengths, bond angles, and intermolecular interactions. This would unambiguously confirm the connectivity and stereochemistry of this compound.

The combination of these techniques provides a comprehensive and unambiguous characterization of the molecular structure of this compound, ensuring its identity and purity.

Data Tables

The following tables represent the expected analytical data for this compound based on its known structure. Note: These are predicted values for illustrative purposes, as detailed experimental data is not publicly available.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridyl-H | 7.0 - 8.7 | Multiplets |

| Dichlorophenyl-H | 7.2 - 7.6 | Multiplets |

| Methine-CH | 5.5 - 6.0 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C=C/C=N | 120 - 160 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-O Stretch | 1000 - 1200 | Strong |

Molecular Structure and Supramolecular Assembly

Crystallographic Analysis and Solid-State Structure

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

A single-crystal X-ray diffraction study of 3,5-Dichlorophenyl-(2-pyridyl)methanol would provide precise data on bond lengths, bond angles, and torsion angles. In similar structures, such as (4-chlorophenyl)(pyridin-2-yl)methanol, the molecule is found to be non-planar. tcichemicals.com It is expected that the dichlorophenyl and pyridyl rings in the title compound would also be rotated relative to each other. The dihedral angle between these two aromatic rings is a critical conformational parameter. For instance, in the 4-chloro analogue, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings is 74.34 (6)°. tcichemicals.com The presence of a stereogenic center at the carbinol carbon means the compound can exist as a racemic mixture of (R) and (S) enantiomers, which would be confirmed by crystallization in a centrosymmetric space group. tcichemicals.com

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C12H9Cl2NO |

| Formula Weight | 254.11 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 5.876 |

| c (Å) | 18.456 |

| β (°) | 95.67 |

| Volume (ų) | 1092.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.548 |

This data is illustrative and not based on a published structure.

The way individual molecules of this compound pack in the crystal lattice is determined by a combination of intermolecular forces.

The most significant hydrogen bond anticipated in the crystal structure of this compound is the interaction between the hydroxyl group (-OH) and the nitrogen atom of the pyridine ring (O-H···N). This type of interaction is a robust and common feature in pyridyl-methanol compounds. tcichemicals.comfigshare.com It often leads to the formation of one-dimensional chains or zigzag patterns. For example, in (4-chlorophenyl)(pyridin-2-yl)methanol, O-H···N hydrogen bonds link alternating R- and S-configuration molecules into C(5) chains that propagate along a crystallographic axis. tcichemicals.com The methanol (B129727) solvent, if present as a co-crystallized molecule, can also participate in or mediate hydrogen bonding networks, for instance by bridging between piperidone molecules in a solvated crystal structure. uni.lu

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govresearchgate.netresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds. researchgate.net

A hypothetical table summarizing the percentage contributions of the most significant intermolecular contacts from a Hirshfeld surface analysis is provided below.

| Contact Type | Hypothetical Contribution (%) |

| H···H | 28.5 |

| Cl···H/H···Cl | 25.0 |

| C···H/H···C | 22.1 |

| N···H/H···N | 10.2 |

| O···H/H···O | 8.5 |

| C···C | 3.1 |

| Other | 2.6 |

This data is illustrative and not based on a published analysis of the title compound.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a possibility for this compound. Different polymorphs would exhibit distinct crystal packing and, consequently, different physical properties. The formation of different polymorphs can be influenced by crystallization conditions such as solvent and temperature.

Furthermore, the compound may form solvates, where solvent molecules are incorporated into the crystal lattice. uni.lu For instance, crystallization from methanol could result in a methanol solvate, with the solvent molecules playing a role in the hydrogen-bonding network. uni.lu The presence of a solvate would be identified during crystallographic analysis.

Intermolecular Interactions and Crystal Packing Motifs

Conformational Analysis and Stereochemical Considerations in Solution and Gas Phase

A thorough review of scientific databases and literature reveals a lack of specific studies on the conformational analysis of this compound. In the absence of direct experimental data such as Nuclear Magnetic Resonance (NMR) spectroscopic studies (which would provide information on through-space interactions and coupling constants indicative of specific dihedral angles) or high-level computational chemistry reports, any discussion on its conformational preferences in solution and the gas phase is speculative and based on the behavior of analogous molecules.

In solution, the scenario becomes more complex due to interactions with solvent molecules. The polarity of the solvent would play a crucial role. In polar protic solvents, hydrogen bonding between the solvent and the hydroxyl group of the methanol, as well as with the pyridyl nitrogen, would compete with any intramolecular hydrogen bonding. This could lead to a different distribution of conformers compared to the gas phase or a non-polar solvent. The dielectric constant of the solvent would also influence the electrostatic interactions within the molecule, potentially altering the relative energies of different conformers.

Without specific research data, it is not possible to construct detailed data tables of dihedral angles or relative energies of different conformers for this compound. Such tables would typically be generated from computational chemistry studies (e.g., using Density Functional Theory) or derived from detailed analysis of X-ray crystallographic or NMR data, none of which are available for this specific compound in the public domain.

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions of the Hydroxyl Functionality

The secondary alcohol group in 3,5-Dichlorophenyl-(2-pyridyl)methanol is susceptible to oxidation. Under appropriate conditions, it can be converted into the corresponding ketone, 3,5-Dichlorophenyl-(2-pyridyl)ketone. This transformation is a common reaction for secondary alcohols and can be achieved using a variety of oxidizing agents. The general reaction is as follows:

This compound → 3,5-Dichlorophenyl-(2-pyridyl)ketone

Further oxidation of the ketone is generally resistant under standard conditions, but under more aggressive oxidative environments, the compound could potentially be oxidized to aldehyde or carboxyl groups, indicating the potential for further functional diversity. researchgate.net The oxidation to a ketone is a key transformation, and analogous compounds like di-2-pyridyl ketone are well-documented products from the oxidation of their corresponding alcohols. imperial.ac.uk

Table 1: Oxidation of Pyridyl-Methanol Moieties This table is illustrative and based on typical oxidation reactions for this class of compounds.

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Manganese Dioxide (MnO₂) | 3,5-Dichlorophenyl-(2-pyridyl)ketone | researchgate.netimperial.ac.uk |

| This compound | Potassium Permanganate (KMnO₄) | 3,5-Dichlorophenyl-(2-pyridyl)ketone or further oxidized products | researchgate.net |

Reduction Pathways of Related Functional Groups

The compound possesses two primary moieties that can undergo reduction: the pyridine (B92270) ring and the dichlorophenyl ring.

Pyridine Ring Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. asianpubs.org This reaction typically requires a catalyst, such as Ruthenium on carbon (Ru/C), Platinum(IV) oxide (PtO₂), or Rhodium-based catalysts, under a hydrogen atmosphere. asianpubs.orgcjcatal.comresearchgate.net The reaction converts the aromatic heterocyclic ring into a saturated one, significantly altering the compound's structure and properties. The general transformation is:

This compound → 3,5-Dichlorophenyl-(2-piperidyl)methanol The efficiency of this hydrogenation can be influenced by the choice of catalyst and reaction conditions such as temperature and pressure. asianpubs.orgcjcatal.com

Reductive Dechlorination: The chlorine atoms on the phenyl ring can be removed via reductive dehalogenation. This process often involves a palladium on carbon (Pd/C) catalyst with a hydrogen source. A related reaction is the enzymatic reduction of DDT, which contains a dichlorophenyl group, to DDD, demonstrating the feasibility of such a transformation. nih.govwikipedia.org

Table 2: Potential Reduction Reactions This table outlines potential reduction pathways based on the reactivity of the constituent functional groups.

| Target Moiety | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Pyridine Ring | H₂, Ru/C or PtO₂ | 3,5-Dichlorophenyl-(2-piperidyl)methanol | asianpubs.orgcjcatal.com |

| Dichlorophenyl Ring | H₂, Pd/C | Phenyl-(2-pyridyl)methanol (complete dechlorination) | nih.gov |

Substitution Reactions on Dichlorophenyl and Pyridyl Moieties

The chlorine atoms attached to the phenyl ring are active sites for nucleophilic aromatic substitution (SNA_r_). researchgate.net The electron-withdrawing nature of the two chlorine atoms and the adjacent pyridyl group makes the phenyl ring electron-deficient and thus more susceptible to attack by nucleophiles. Common nucleophiles like alkoxides, amines, or fluoride (B91410) ions can displace the chloride ions. researchgate.netkoreascience.kr This reactivity allows for the synthesis of a wide range of derivatives by modifying the phenyl ring. For instance, reacting pentachloropyridine (B147404) with potassium fluoride leads to the substitution of chlorine with fluorine, a principle applicable here. koreascience.kr

Electrophilic aromatic substitution (S_E_Ar) on either the pyridine or the dichlorophenyl ring is significantly challenging. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it much less reactive than benzene (B151609) towards electrophiles. uoanbar.edu.iqquimicaorganica.org Any reaction that does occur typically requires harsh conditions and proceeds at the 3-position. quimicaorganica.org Furthermore, in acidic media required for many S_E_Ar reactions, the pyridine nitrogen becomes protonated, which further deactivates the ring. uoanbar.edu.iqyoutube.com

The dichlorophenyl ring is also strongly deactivated. While halogens are ortho-, para-directing, they are deactivating groups. wikipedia.org The presence of two chlorine atoms and the deactivating effect of the pyridyl substituent make electrophilic attack on this ring highly unfavorable. Therefore, this compound is generally considered inert to standard electrophilic aromatic substitution conditions.

Prototropic Equilibria and pH-Dependent Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the nitrogen atom basic and nucleophilic. wikipedia.org In an aqueous or acidic solution, it exists in a pH-dependent equilibrium with its conjugate acid, the pyridinium (B92312) ion.

C₅H₄N-R + H₂O ⇌ C₅H₄NH⁺-R + OH⁻

The pKa of the pyridinium ion is 5.25. wikipedia.org However, the presence of the electron-withdrawing 3,5-dichlorophenylmethanol substituent at the 2-position will decrease the electron density on the nitrogen, making it less basic. Consequently, the pKa of the conjugate acid of this compound is expected to be lower than 5.25. researchgate.netacs.org

This equilibrium has a profound effect on reactivity. At a pH below its pKa, the molecule will exist predominantly in its protonated pyridinium form. This positive charge strongly deactivates the ring against electrophilic attack and alters its physical properties, such as solubility. uoanbar.edu.iq The nucleophilicity of the nitrogen is also masked upon protonation.

Derivatization Strategies via Leaving Group Chemistry

The hydroxyl group of the methanol (B129727) moiety is a poor leaving group. To facilitate nucleophilic substitution at the benzylic carbon, it must first be converted into a better leaving group. Standard strategies involve converting the alcohol into a sulfonate ester (like a tosylate or mesylate) or a halide.

A notable reaction for this class of compounds occurs when attempting to form a tosylate using tosyl chloride (TsCl) in the presence of a base. For pyridine methanols, this can lead to an unexpected side reaction where the chloride anion (present as a counter-ion or impurity in TsCl) displaces the intermediate tosylate in situ, yielding the corresponding chloride derivative directly instead of the expected tosyl ester. acs.org This suggests that while tosylates are excellent leaving groups, their isolation can be challenging for this substrate, with direct chlorination being a competing and sometimes dominant pathway. acs.org

Table 3: Derivatization of the Hydroxyl Group This table illustrates common strategies for activating the hydroxyl group for substitution.

| Reagent | Intermediate/Product | Reaction Type | Reference |

|---|---|---|---|

| Tosyl Chloride (TsCl) | 3,5-Dichlorophenyl-(2-pyridyl)methyl Tosylate (intended) or 1-Chloro-2-((3,5-dichlorophenyl)methyl)pyridine (observed side product) | Esterification / Nucleophilic Substitution | acs.org |

| Thionyl Chloride (SOCl₂) | 1-Chloro-2-((3,5-dichlorophenyl)methyl)pyridine | Chlorination | acs.org |

| Phosphorus Tribromide (PBr₃) | 1-Bromo-2-((3,5-dichlorophenyl)methyl)pyridine | Bromination |

Coordination Chemistry and Catalytic Applications

Ligand Properties and Metal Complexation Behavior

The ability of 3,5-Dichlorophenyl-(2-pyridyl)methanol to coordinate with metal ions is central to its chemical utility. This section details its binding characteristics, the methods for synthesizing its metal complexes, and the investigation of magnetic phenomena within these structures.

The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, complexation can be achieved by slowly adding a methanol (B129727) solution of a metal salt, such as iron(II) chloride or palladium(II) chloride, to a solution of the ligand in a solvent like dichloromethane. nih.gov The resulting complexes can often be precipitated by the addition of a salt with a non-coordinating anion, such as ammonium (B1175870) hexafluorophosphate. nih.gov

Table 1: Expected Structural Characterization Data for a Hypothetical [M(this compound)₂]Cl₂ Complex

| Parameter | Expected Observation | Significance |

| Coordination Geometry | Distorted Octahedral | Typical for a hexacoordinate metal center with two bidentate ligands. |

| M-N Bond Length | ~2.0 - 2.2 Å | Confirms coordination of the pyridyl nitrogen. |

| M-O Bond Length | ~2.1 - 2.3 Å | Confirms coordination of the methanolic oxygen. |

| N-M-O Bite Angle | ~75° - 85° | Characteristic of a five-membered chelate ring. |

| IR Spectroscopy (O-H) | Shift to lower frequency | Indicates weakening of the O-H bond upon coordination to the metal. |

Transition metal complexes, particularly those of iron(II) with d⁶ electronic configurations, can exhibit a phenomenon known as spin crossover (SCO). mdpi.com This involves a transition between a high-spin (HS) and a low-spin (LS) state, which can be triggered by external stimuli like temperature, pressure, or light irradiation. mdpi.comfsu.edu The spin state is dictated by the magnitude of the ligand field splitting, which is directly influenced by the coordinating ligands.

While specific studies on this compound complexes are not widely reported, research on analogous iron(II) complexes with similar pyridyl-based ligands provides significant insight. For example, the complex Me₄NFe(py₃COH)(NCS)₃, which features the related tris(2-pyridyl)methanol ligand, displays an abrupt spin-crossover with thermal hysteresis. rsc.org Heteroleptic Fe(II) complexes containing the tris(2-pyridylmethyl)amine (B178826) (tpma) ligand also show distinct SCO behaviors, which can range from gradual to abrupt transitions depending on the crystal packing and presence of solvent molecules. fsu.eduresearchgate.net Some of these materials also exhibit the Light-Induced Excited Spin State Trapping (LIESST) effect, where irradiation at low temperatures can switch the complex from the LS to a metastable HS state. fsu.eduresearchgate.net

The electron-withdrawing nature of the 3,5-dichlorophenyl substituent in the target ligand is expected to reduce the σ-donating ability of the pyridyl methanol moiety. This would likely result in a weaker ligand field around the metal center, which typically favors the high-spin state and could lead to lower spin transition temperatures (T₁/₂) compared to complexes with electron-donating groups.

Table 2: Spin-Crossover (SCO) Properties of Related Iron(II) Complexes

| Complex | Spin Transition | T₁/₂ (K) | Hysteresis (K) | Key Feature |

| Fe(tpma)(xnap-bim)₂ (solvent-free) fsu.eduresearchgate.net | Abrupt | 127 | 2 | Transition becomes abrupt upon desolvation. |

| Me₄NFe(py₃COH)(NCS)₃ rsc.org | Abrupt | ~150-160 | Yes | Exhibits heating-rate dependence. |

| [Fe(L¹H)₂][BF₄]₂ rsc.org | Abrupt | 261 | - | Transition observed in the solid state. |

Application in Homogeneous Catalysis

The modular nature of pyridyl methanol ligands makes them attractive for the development of homogeneous catalysts. The ability to tune the steric and electronic properties of the ligand by modifying its substituents allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complex.

Pyridyl-containing ligands are integral to the design of a wide array of catalytic systems. Pincer-type ligands, which bind to a metal in a tridentate fashion, have shown particular promise. Ruthenium pincer complexes, for example, have been effectively used as catalysts for the dehydrogenative coupling of alcohols. acs.orgacs.org In such systems, the ligand framework is crucial for stabilizing the metal center and facilitating the catalytic cycle. The design of these catalysts often involves creating a specific coordination environment, such as a combination of five- and six-membered metallacycles, which has been shown to be essential for high reactivity. acs.orgacs.org

A ligand like this compound could be incorporated as a component of a larger pincer ligand or used as a bidentate ligand in catalysts for reactions such as oxidation, reduction, or cross-coupling. The electron-withdrawing chloro-substituents would make the metal center more electrophilic, which could enhance its reactivity in certain catalytic steps, for instance, by promoting nucleophilic attack on a coordinated substrate.

Understanding the mechanism of a catalytic reaction is key to improving its efficiency. Density Functional Theory (DFT) calculations and kinetic studies on related systems offer valuable models for the potential catalytic behavior of complexes with this compound.

Table 3: Summary of Catalytic Systems and Mechanistic Pathways

| Catalytic System | Reaction | Mechanistic Feature | Reference |

| Ru(IV)-oxo with TPA ligand | Methanol Oxidation | Two competing pathways (C-H vs. O-H activation); H-atom abstraction is rate-determining. | elsevierpure.com |

| Ru-Pincer Complexes | Dehydrogenative Coupling of Ethylene Glycol | Ligand architecture (5- and 6-membered metallacycles) is critical for reactivity. | acs.orgacs.org |

| Base-catalyzed MCR | Pyridine (B92270) Synthesis | Different bases can promote different pathways in the final oxidation step. | nih.gov |

Development of Heterogeneous Catalytic Systems

Information regarding the development and application of heterogeneous catalytic systems based on this compound is not available in the reviewed scientific literature. Research on the immobilization of this specific ligand or its metallic complexes onto solid supports for use in recyclable, heterogeneous catalysis has not been reported. Therefore, no detailed research findings or performance data can be presented in this section.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying systems containing dozens of atoms. DFT calculations have been employed to explore the geometry, binding energies, and molecular orbitals of complexes containing pyridine-based ligands, providing a framework for understanding 3,5-Dichlorophenyl-(2-pyridyl)methanol. scielo.org.comdpi.com

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule by finding the geometry with the lowest energy. scielo.org.co For molecules with multiple rotatable bonds, like this compound, computational methods can identify the most stable conformer. The process involves geometry optimization, where the forces on each atom are minimized, resulting in a stable structure. scielo.org.co Vibrational frequency calculations are then typically performed to confirm that the optimized structure represents a true energy minimum. scielo.org.co

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity. scispace.com

A theoretical study on the analogous (RS)-(4-bromophenyl)(pyridine-2yl)methanol calculated a HOMO-LUMO energy gap of 5.302 eV. scispace.com A large energy gap generally implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scispace.com Analysis of the molecular electrostatic potential map for this analog helped to identify the active sites for electrophilic and nucleophilic attack. scispace.com Similar analyses for this compound would be expected to reveal the influence of the electron-withdrawing chlorine atoms on the electronic distribution and reactivity of the phenyl ring.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, offering valuable assistance in the interpretation of experimental spectra. DFT calculations are commonly used to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. scispace.com

In a study of (RS)-(4-bromophenyl)(pyridine-2yl)methanol, theoretical vibrational wavenumbers were calculated using the B3LYP/6-311+G(d,p) level of theory. scispace.com The calculated frequencies, often scaled by a factor to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra. This synergy between theoretical and experimental spectroscopy allows for a detailed assignment of vibrational modes to specific molecular motions, such as C-C stretching, C-H bending, and ring vibrations, providing a complete description of the molecule's dynamics. scispace.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful technique for elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states and intermediates. However, specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in the surveyed scientific literature. DFT has been used to study reactions like methanol (B129727) dehydrogenation on catalytic surfaces, but these studies focus on the catalyst's role rather than the intrinsic reactivity of a complex methanol derivative. rsc.org

Supramolecular Interactions and Crystal Lattice Energy Calculations

The study of supramolecular chemistry involves understanding the non-covalent interactions that govern how molecules assemble in the solid state. Computational methods are essential for analyzing and quantifying these interactions, which dictate the crystal packing and physical properties of a material.

In the crystal structure of the related (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, molecules are linked by O—H⋯N hydrogen bonds, forming zigzag chains. nih.gov These chains are further organized into sheets by weak C—Cl⋯π(pyridyl) interactions. nih.gov

More detailed computational analysis has been performed on a larger iron(II) complex containing a ligand synthesized from a derivative of this compound. iucr.orgiucr.org In this system, the crystal packing is influenced by a variety of weak intermolecular forces. iucr.org Energy framework analysis, conducted at the B3LYP/6–31G(d,p) level of theory, was used to calculate the interaction energies between molecules in the crystal lattice. iucr.orgiucr.org This analysis helps to visualize and quantify the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy. iucr.org

Hirshfeld surface analysis was also used to quantify the relative contributions of different intermolecular contacts to the crystal packing. iucr.orgiucr.org This method provides a visual and numerical breakdown of how neighboring molecules interact.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 26.1 |

| H···C/C···H | 24.4 |

| H···Cl/Cl···H | 18.9 |

| H···N/N···H | 12.1 |

These analyses revealed that the layers in the crystal interact through weak C–H(ph)⋯Cl bonds, demonstrating the importance of the dichlorophenyl moiety in directing the supramolecular assembly. iucr.orgiucr.org

Future Research Perspectives in Dichlorophenyl Pyridyl Methanol Chemistry

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research will likely focus on developing more efficient, sustainable, and versatile methods for synthesizing 3,5-Dichlorophenyl-(2-pyridyl)methanol and its derivatives. A key area of interest is the advancement of asymmetric synthesis to produce specific enantiomers, which are crucial for applications where chirality is a determining factor. nih.govnih.gov

Novel Synthetic Approaches:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, such as those based on ruthenium or iridium complexes, could enable the highly enantioselective synthesis of specific isomers of pyridyl methanols. rsc.org Research into self-catalytic systems, where the chiral product itself acts as a catalyst, presents an intriguing avenue for efficient and selective production. psu.edu

Greener Synthesis: A shift towards more environmentally benign synthetic methods is anticipated. This includes the use of biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (Me-THF) as an alternative to traditional ether solvents in Grignard reactions. researchgate.net

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing reaction times and waste.

Derivatization Strategies: Derivatization, or the chemical modification of the core structure, is essential for tuning the molecule's properties for specific applications. researchgate.net Future work will explore modifications at several key positions:

Hydroxyl Group Modification: The alcohol functional group can be readily converted into esters, ethers, or other functional groups to alter solubility, reactivity, and biological activity. nih.gov Fluoroalkyl chloroformates, for instance, can be used for rapid and efficient derivatization. nih.gov

Pyridine (B92270) Ring Functionalization: The nitrogen atom on the pyridine ring can be protonated or alkylated, which is useful for creating pH sensors or specific biological probes. mdpi.com

Phenyl Ring Substitution: While the starting material is dichlorinated, further substitution on the phenyl ring could be explored to fine-tune electronic properties, which is particularly relevant for applications in materials science.

Below is a table comparing potential future synthetic strategies:

| Synthetic Strategy | Potential Catalyst/Reagent Type | Key Advantages | Future Research Goal |

| Asymmetric Alkylation | Copper-Chiral Diphosphine Ligands | High enantioselectivity, broad substrate scope. nih.gov | Development of catalysts for β-substituted alkenyl pyridines. nih.gov |

| Chemoenzymatic Reduction | Lipases, Alcohol Dehydrogenases | High enantiomeric excess, mild reaction conditions. nih.gov | Broadening enzyme scope for diverse fluorinated pyridyl ketones. nih.gov |

| Self-Catalytic Addition | Optically Active 1-(3-pyridyl)alkanols | Simplified reaction system, self-production of chiral molecules. psu.edu | Enhancing the enantiomeric excess of the self-produced catalyst. psu.edu |

| Green Grignard Synthesis | Magnesium in Me-THF | Use of biomass-derived solvent, reduced environmental impact. researchgate.net | Optimizing reaction conditions for a wider range of halides. researchgate.net |

Advanced Applications in Materials Science and Molecular Engineering

The unique structure of this compound makes it a promising candidate for the development of advanced functional materials. pipzine-chem.com Its ability to coordinate with metal ions through the pyridine nitrogen and hydroxyl group opens doors for creating complex supramolecular architectures and functional polymers.

Potential Material Applications:

Metal-Organic Frameworks (MOFs): The pyridyl and hydroxyl functionalities can act as ligands to connect metal ions, forming porous MOFs. These materials could be designed for specific applications such as gas storage, separation, or catalysis.

Functional Polymers: Incorporating this moiety into polymer chains could yield materials with tailored optical, electronic, or thermal properties. For example, pyridine-functionalized polymers can exhibit enhanced catalytic activity. researchgate.net End-functionalization of polymers like polystyrene with pyridyl species has been shown to create materials capable of forming metal complexes. researchgate.net

Molecular Sensors: Derivatization of the pyridine ring can lead to compounds that change their fluorescent properties upon binding to specific metal ions or in response to pH changes, making them suitable for use as chemical sensors. mdpi.com

Organic Electronics: The aromatic nature of both the phenyl and pyridine rings suggests potential use as a building block for organic light-emitting diodes (OLEDs) or other electronic materials, where tuning the electronic properties through derivatization is key. bldpharm.com

The following table outlines potential applications in materials science:

| Application Area | Key Structural Feature | Desired Property | Potential Derivative |

| Gas Adsorption | Pyridine Nitrogen, Aromatic Rings | High surface area, selective binding | Use as a ligand in a Metal-Organic Framework (MOF) |

| Chemical Sensing | Pyridine Ring | Change in fluorescence upon ion binding | Functionalization with fluorophores |

| Catalysis | Metal-coordinating Pyridyl Group | Enhanced reaction rates, stability | Covalent grafting onto support materials like kaolinite. researchgate.net |

| Functional Dyes | Conjugated π-system | Tunable absorption/emission spectra | Attachment to a BODIPY core. mdpi.com |

Deeper Mechanistic Understanding of Complex Chemical Processes

A fundamental understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing processes and predicting outcomes. Future research will employ advanced analytical and spectroscopic techniques to probe these mechanisms in greater detail.

One of the primary synthetic routes involves the Grignard reaction, where an organomagnesium halide adds to a carbonyl group. masterorganicchemistry.comyoutube.comyoutube.com The mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic carbonyl carbon. youtube.comyoutube.com For pyridyl aldehydes, this proceeds to form the alcohol upon acidic workup. youtube.com

Areas for Mechanistic Investigation:

Grignard Reaction Intermediates: While the general mechanism is known, the precise nature of intermediates and transition states, especially the role of the solvent and Lewis acids, warrants further study. researchgate.netresearchgate.net Investigating the formation of by-products can provide insights into reaction selectivity. researchgate.net

Catalytic Cycles: For novel catalytic syntheses, elucidating the complete catalytic cycle is paramount. This includes identifying the active catalytic species, understanding substrate activation, and determining the rate-limiting steps.

Photophysical Processes: For applications in materials science, understanding the mechanisms of fluorescence, phosphorescence, and non-radiative decay is essential for designing molecules with specific optical properties. mdpi.com Studies on how substituents affect these processes will be particularly valuable. mdpi.com

Decomposition Pathways: Investigating the thermal and photochemical stability of the compound and its derivatives will be important for practical applications, identifying potential degradation products and pathways.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful tool for accelerating research and development. In the context of dichlorophenyl pyridyl methanol (B129727) chemistry, this interdisciplinary approach can guide the synthesis of new derivatives and predict their properties before they are created in the lab.

Integration Strategies:

Predictive Modeling: Computational methods like Density Functional Theory (DFT) can be used to predict molecular structures, reaction energies, and spectroscopic properties (e.g., NMR, UV-Vis spectra). mdpi.com These predictions can then be validated by experimental results, creating a feedback loop that refines the computational models.

Mechanism Elucidation: Computational studies can map out entire reaction pathways, identifying transition states and intermediates that are often difficult to detect experimentally. pnnl.gov This provides a detailed picture of the reaction mechanism, complementing kinetic studies.

Virtual Screening: Before undertaking extensive synthetic work, libraries of virtual derivatives can be created and screened computationally for desired properties, such as binding affinity to a biological target or specific electronic properties for a material application. This allows researchers to prioritize the most promising candidates for synthesis.

Structure-Property Relationships: By combining experimental data with computational analysis, researchers can develop robust quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models. These models are invaluable for predicting the properties of new, unsynthesized molecules.

A comparison of computational predictions and experimental findings for related pyridyl systems highlights the power of this integrated approach:

| Property | Computational Method | Experimental Verification | Significance |

| Molecular Geometry | DFT Calculations | X-ray Crystallography | Confirms dihedral angles between rings and bond lengths. mdpi.com |

| Spectroscopic Data | TD-DFT | UV-Vis & Fluorescence Spectroscopy | Predicts absorption/emission wavelengths and helps interpret spectra. mdpi.com |

| Reaction Pathways | Transition State Theory | Kinetic Studies, Product Analysis | Elucidates reaction mechanisms and identifies rate-determining steps. pnnl.gov |

| Electrochemical Potentials | DFT with Solvent Model | Cyclic Voltammetry | Predicts redox behavior for applications in electronics or catalysis. mdpi.com |

By pursuing these future research directions, the scientific community can continue to build upon the versatile chemical nature of this compound, paving the way for innovations in synthesis, materials science, and beyond.

Q & A

Q. What advanced techniques validate the compound’s role in modulating oxidative stress pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.